Cas no 2680871-38-7 (benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate)

Benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate is a fluorinated and chlorinated spirocyclic compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique spirocyclic structure, combined with halogen substituents, enhances its reactivity and utility as a versatile intermediate in the synthesis of bioactive molecules. The presence of both chloro and fluoro groups offers distinct electronic and steric properties, facilitating selective functionalization. The benzyl carboxylate moiety provides additional flexibility for further derivatization. This compound is particularly valuable for constructing complex scaffolds in drug discovery, enabling the exploration of novel pharmacophores with improved metabolic stability and binding affinity. Suitable for controlled reactions under standard laboratory conditions.
benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate structure
2680871-38-7 structure
Product name:benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate
CAS No:2680871-38-7
MF:C15H17ClFNO2
Molecular Weight:297.752386808395
CID:5636796
PubChem ID:165929063

benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate
    • 2680871-38-7
    • EN300-28289818
    • benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate
    • インチ: 1S/C15H17ClFNO2/c16-15(17)11-14(15)6-8-18(9-7-14)13(19)20-10-12-4-2-1-3-5-12/h1-5H,6-11H2
    • InChIKey: ARDXHFRTWFLNIS-UHFFFAOYSA-N
    • SMILES: ClC1(CC21CCN(C(=O)OCC1C=CC=CC=1)CC2)F

計算された属性

  • 精确分子量: 297.0931846g/mol
  • 同位素质量: 297.0931846g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 378
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 29.5Ų

benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28289818-5.0g
benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate
2680871-38-7 95.0%
5.0g
$6757.0 2025-03-19
Enamine
EN300-28289818-1.0g
benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate
2680871-38-7 95.0%
1.0g
$2330.0 2025-03-19
Enamine
EN300-28289818-2.5g
benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate
2680871-38-7 95.0%
2.5g
$4566.0 2025-03-19
Enamine
EN300-28289818-5g
benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate
2680871-38-7
5g
$6757.0 2023-09-08
Enamine
EN300-28289818-0.1g
benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate
2680871-38-7 95.0%
0.1g
$2050.0 2025-03-19
Enamine
EN300-28289818-0.05g
benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate
2680871-38-7 95.0%
0.05g
$1957.0 2025-03-19
Enamine
EN300-28289818-10.0g
benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate
2680871-38-7 95.0%
10.0g
$10018.0 2025-03-19
Enamine
EN300-28289818-0.5g
benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate
2680871-38-7 95.0%
0.5g
$2236.0 2025-03-19
Enamine
EN300-28289818-0.25g
benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate
2680871-38-7 95.0%
0.25g
$2143.0 2025-03-19
Enamine
EN300-28289818-10g
benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate
2680871-38-7
10g
$10018.0 2023-09-08

benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate 関連文献

benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylateに関する追加情報

Professional Introduction to Benzyl 1-Chloro-1-Fluoro-6-Azaspiro2.5Octane-6-Carboxylate (CAS No. 2680871-38-7)

Benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate, identified by its CAS number 2680871-38-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the spirocyclic class of molecules, characterized by its unique structural framework that integrates a nitrogen-containing heterocycle with a cycloalkane moiety, providing a versatile platform for further chemical modifications and biological evaluations.

The structural motif of benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate incorporates both chloro and fluoro substituents, which are strategically positioned to influence the electronic properties and reactivity of the molecule. The presence of these halogen atoms not only enhances the compound's potential as an intermediate in synthetic chemistry but also opens avenues for exploring its pharmacological properties, particularly in the context of drug discovery and development.

In recent years, spirocyclic compounds have been extensively studied due to their remarkable biological activities and structural stability. The spirocyclic core in benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate contributes to its rigidity, which can be advantageous in designing molecules with specific binding affinities to biological targets. This rigidity, combined with the electron-withdrawing effects of the chloro and fluoro groups, makes the compound a promising candidate for further derivatization and exploration in medicinal chemistry.

The carboxylate functionality at the sixth position of the spirocyclic structure provides an additional site for chemical modification, enabling the attachment of various pharmacophores or bioactive units. This feature is particularly useful in the development of novel therapeutic agents where specific spatial orientation and functional group compatibility are crucial for optimal biological activity. The benzyl group, on the other hand, serves as a protecting group or handle for further synthetic transformations, allowing chemists to introduce or remove this moiety as needed during the synthesis process.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate and biological targets. These studies have highlighted the potential of this compound as a scaffold for developing small-molecule inhibitors or modulators of various enzymatic pathways and receptor systems. For instance, preliminary computational studies suggest that the spirocyclic core may interact favorably with certain protein binding pockets, making it a viable candidate for further experimental validation.

The synthesis of benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate presents both challenges and opportunities for synthetic chemists. The spirocyclic structure requires precise control over reaction conditions to ensure high yield and purity. However, once synthesized, this compound serves as a versatile building block that can be further functionalized through various organic reactions, including nucleophilic substitution, elimination reactions, and cross-coupling processes.

In conclusion, benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate (CAS No. 2680871-38-7) represents a fascinating molecule with significant potential in pharmaceutical research and development. Its unique structural features, combined with its reactivity and synthetic versatility, make it an attractive candidate for further exploration in drug discovery programs aimed at addressing various therapeutic needs.

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